molecular formula C7H5IN2O B1292446 4-Iodo-1H-indazol-3-ol CAS No. 885518-70-7

4-Iodo-1H-indazol-3-ol

Cat. No. B1292446
CAS RN: 885518-70-7
M. Wt: 260.03 g/mol
InChI Key: DHLAQFXDGYKFPN-UHFFFAOYSA-N
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Description

4-Iodo-1H-indazol-3-ol is a derivative of indazole . Indazole is a heterocyclic compound that consists of a pyrazole ring fused to a benzene ring . It is an important scaffold in medicinal chemistry and is present in many pharmacologically active compounds .


Synthesis Analysis

The synthesis of indazole derivatives has been a subject of interest in recent years . Various methods have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .

Scientific Research Applications

Therapeutic Potential

Indazole-containing compounds have a wide variety of medicinal applications . They are known for their antihypertensive , anticancer , antidepressant , anti-inflammatory , and antibacterial properties . For example, a compound named “3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide” was found to inhibit cell growth effectively, especially against colon and melanoma cell lines .

Antitubercular Activity

Some indazole derivatives have shown potent antitubercular activity against the Mycobacterium tuberculosis strain . This suggests that “4-Iodo-1H-indazol-3-ol” could potentially be used in the development of new antitubercular drugs.

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This enzyme plays a key role in cellular functions like cell growth and survival, so inhibiting it can have therapeutic effects.

Development of New Drugs

Imidazole, a similar heterocyclic compound, has become an important synthon in the development of new drugs . Given the structural similarities, “4-Iodo-1H-indazol-3-ol” could also serve a similar purpose in drug development.

Synthetic Approaches

Indazoles are also important in the field of synthetic chemistry. Recent strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These methods could potentially be applied to the synthesis of “4-Iodo-1H-indazol-3-ol”.

Mechanism of Action

The mechanism of action of indazole derivatives can vary widely depending on their functional groups and the biological targets they interact with . For example, some indazole derivatives have been found to have anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research will likely continue to explore the synthesis of new indazole derivatives and investigate their potential applications in drug development .

properties

IUPAC Name

4-iodo-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLAQFXDGYKFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646279
Record name 4-Iodo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1H-indazol-3-ol

CAS RN

885518-70-7
Record name 4-Iodo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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